6-Methoxy-5-methylbenzo[d]thiazol-2-amine
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Overview
Description
6-Methoxy-5-methylbenzo[d]thiazol-2-amine is a heterocyclic compound with the molecular formula C9H10N2OS. It is characterized by a benzothiazole ring substituted with methoxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methylbenzo[d]thiazol-2-amine typically involves the reaction of 2-amino-6-methoxybenzothiazole with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-methylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of bases such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Methoxy-5-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methoxybenzothiazole
- 5-Methylbenzothiazole
- 6-Methoxybenzothiazole
Uniqueness
6-Methoxy-5-methylbenzo[d]thiazol-2-amine is unique due to the presence of both methoxy and methyl groups on the benzothiazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10N2OS |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
6-methoxy-5-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2OS/c1-5-3-6-8(4-7(5)12-2)13-9(10)11-6/h3-4H,1-2H3,(H2,10,11) |
InChI Key |
LVCDPPSDHDLHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)SC(=N2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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